1-(3-Bromopropoxy)-3-ethoxybenzene
Description
1-(3-Bromopropoxy)-3-ethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropoxy group and an ethoxy group
Properties
IUPAC Name |
1-(3-bromopropoxy)-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZODYNGEMNBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3-ethoxybenzene typically involves the reaction of 3-bromopropanol with 3-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-ethoxyphenol+3-bromopropanolK2CO3,DMF1-(3-Bromopropoxy)-3-ethoxybenzene
Industrial Production Methods: On an industrial scale, the production of 1-(3-Bromopropoxy)-3-ethoxybenzene can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-3-ethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(3-azidopropoxy)-3-ethoxybenzene.
Oxidation: Formation of 1-(3-bromopropoxy)-3-ethoxybenzoic acid.
Reduction: Formation of 1-(3-propoxy)-3-ethoxybenzene.
Scientific Research Applications
1-(3-Bromopropoxy)-3-ethoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-3-ethoxybenzene depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom in the 3-bromopropoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethoxy group.
1-(3-Bromopropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.
1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(3-Bromopropoxy)-3-ethoxybenzene is unique due to the presence of both a 3-bromopropoxy group and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various
Biological Activity
1-(3-Bromopropoxy)-3-ethoxybenzene, a compound with the CAS number 134347-05-0, is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 1-(3-Bromopropoxy)-3-ethoxybenzene is . The compound can be synthesized through various methods, including nucleophilic substitution reactions where bromopropanol reacts with ethoxy-substituted aromatic compounds. The synthesis typically yields a pale oil with a high purity percentage, often confirmed by techniques such as NMR spectroscopy.
Synthesis Example
A common synthetic route involves the reaction of 3-ethoxyphenol with 3-bromopropyl bromide under basic conditions. The reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that 1-(3-bromopropoxy)-3-ethoxybenzene exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Table 1: Antimicrobial Activity of 1-(3-Bromopropoxy)-3-ethoxybenzene
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with 1-(3-bromopropoxy)-3-ethoxybenzene resulted in a dose-dependent increase in apoptosis markers. The study reported an increase in caspase-3 activity by approximately 50% at a concentration of 10 µM after 24 hours of treatment.
The biological activity of 1-(3-bromopropoxy)-3-ethoxybenzene is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It could interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular stress that triggers apoptotic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
